molecular formula C12H24N2O2 B2607187 tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate CAS No. 2126143-57-3

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate

Cat. No.: B2607187
CAS No.: 2126143-57-3
M. Wt: 228.336
InChI Key: LTMLIVOSJQDOAG-JTQLQIEISA-N
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Description

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted nitrogen, and a piperidin-2-ylmethyl moiety. The (S)-stereochemistry at the chiral center is critical for its interactions in biological systems, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation. This compound serves as a key intermediate in the synthesis of bioactive molecules, leveraging the Boc group for temporary amine protection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-methyl-N-[[(2S)-piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMLIVOSJQDOAG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate is primarily utilized as a building block in organic synthesis. Its structure allows it to serve as a chiral auxiliary, which enhances the stereochemical outcomes of reactions. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Applications in Chemical Synthesis

Application TypeDescription
Chiral AuxiliaryFacilitates stereochemical control in reactions
Intermediate CompoundServes as an intermediate in the synthesis of more complex organic molecules
Substituted CarbamatesForms various substituted carbamates through chemical reactions

Biological Research

Enzyme Inhibition and Receptor Binding

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its ability to modulate enzyme activity makes it significant in drug discovery and development.

Antidepressant Activity

Research indicates that piperidine derivatives, including this compound, may influence neurotransmitter systems such as serotonin and norepinephrine, suggesting potential antidepressant effects. The modulation of these neurotransmitters is a common mechanism among similar compounds.

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects, particularly in neuropharmacology. Its interaction with various biological targets positions it as a candidate for developing new pharmaceuticals aimed at treating conditions such as depression and anxiety.

Case Study: Neuroprotective Effects

A study investigating related piperidine derivatives demonstrated their protective effects against neurodegenerative processes. The compound's ability to inhibit amyloid beta aggregation suggests potential applications in treating Alzheimer's disease.

Industrial Applications

Agrochemical Production

In the industrial sector, this compound is utilized in the production of agrochemicals. Its properties allow for the development of more effective herbicides and pesticides.

Table 2: Industrial Uses

IndustryApplication Description
AgrochemicalsDevelopment of herbicides and pesticides
Fine ChemicalsUsed as a precursor in the synthesis of various fine chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Substituent Variations

Piperidine-Based Carbamates
  • This analog is used in fragment-based drug discovery targeting protein-protein interactions .
  • (S)-tert-Butyl (piperidin-3-yl)carbamate (CAS 216854-23-8) : Differs in the position of the Boc group (piperidin-3-yl vs. piperidin-2-ylmethyl) and lacks the methyl substituent. The altered ring position affects spatial orientation in binding pockets .
  • tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate (CAS 1032684-85-7) : Incorporates a methyl group on the piperidine ring (2R,3S configuration), which may restrict conformational flexibility compared to the target compound’s piperidin-2-ylmethyl side chain .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound ~245* 1 3 (S)-methyl, piperidin-2-ylmethyl
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate 189.25 1 3 Hydroxypropyl, methyl
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 341.83 1 4 Pyridine, chloro, pivalamide
Compound 5p (BACE1 inhibitor) ~400† 2 5 Cyclopropylamino, difluorophenyl

*Estimated based on structural similarity; †Approximate value from .

  • Hydrogen Bonding: The target compound has one H-bond donor (NH) and three acceptors (carbamate and piperidine), similar to (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate.
  • Lipophilicity : The piperidine ring contributes to moderate lipophilicity, while pyridine derivatives (e.g., CAS 1142192-00-4) may exhibit higher logP values due to aromatic chlorination .

Biological Activity

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate, also known as (S)-Boc-aminomethylpiperidine, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molar Mass : 214.31 g/mol

The compound features a piperidine ring, which is crucial for its biological interactions. Its structure allows it to function as a protecting group for amines in organic synthesis, making it a valuable intermediate in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby modulating their activity. This mechanism can influence several biological pathways, making it a candidate for therapeutic applications.

Biological Activities

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Properties
tert-Butyl (6-methylpiperidin-3-yl)carbamateMethyl substitution at position 6Altered steric hindrance affects reactivity
tert-Butyl (2-methylpiperidin-3-yl)carbamateMethyl substitution at position 2Different chiral environment impacts selectivity
(S)-tert-Butyl piperidin-3-ylcarbamatePiperidine ring at position 3Potentially different biological activity
(R)-tert-Butyl piperidin-3-ylcarbamateEnantiomeric form of piperidineDistinct pharmacological properties

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives against amyloid-beta-induced toxicity in astrocytes. The results indicated that these compounds could reduce inflammatory markers and free radicals in cell cultures, suggesting potential therapeutic applications for neurodegenerative diseases .

Anticancer Activity Research

In another study focusing on piperidine derivatives, researchers found that certain compounds exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The mechanism was linked to enhanced apoptosis induction compared to standard treatments like bleomycin .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in the synthesis of tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate?

  • Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For carbamates, tert-butyl protection of amines followed by asymmetric alkylation or coupling reactions is common. Chromatographic purification (e.g., chiral HPLC) or crystallization (as demonstrated in carbamate derivatives ) ensures enantiomeric excess. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization.

Q. What analytical techniques are most effective for assessing purity and structural confirmation?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities .
  • Spectroscopy : 1^1H/13^13C NMR for backbone confirmation; IR for carbamate C=O stretch (~1680–1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ = 257.2614 for C11_{11}H16_{16}FN3_3O3_3 derivatives) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particles are generated .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for tert-butyl carbamate derivatives?

  • Methodological Answer : A 2k^k factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:

FactorLow LevelHigh Level
Temperature25°C60°C
Catalyst Loading0.5 mol%2.0 mol%
Solvent (DMF:H2_2O)1:13:1
Response surface methodology (RSM) identifies interactions between factors, reducing experimental runs while maximizing yield .

Q. How do computational tools resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR spectra, which are cross-validated with experimental data. For example, discrepancies in 1^1H NMR splitting patterns may arise from dynamic effects (e.g., rotamers), resolved via variable-temperature NMR or molecular dynamics simulations .

Q. What strategies address discrepancies in reported toxicity profiles across studies?

  • Methodological Answer : Meta-analysis of toxicological data (e.g., LD50_{50}, Ames test results) requires normalizing variables like exposure duration and model organisms. For instance, acute toxicity variations in rat models (oral vs. dermal routes) may stem from bioavailability differences, addressed via partition coefficient (logP) adjustments .

Q. How can AI-driven molecular modeling predict reactivity in carbamate functionalization?

  • Methodological Answer : Machine learning models (e.g., COMSOL Multiphysics-integrated workflows) simulate reaction pathways using quantum mechanical descriptors (HOMO-LUMO gaps, Fukui indices). For tert-butyl carbamates, these models prioritize nucleophilic attack sites (e.g., carbonyl carbon) and predict byproduct formation .

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